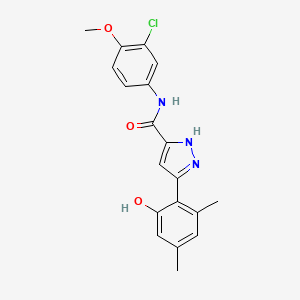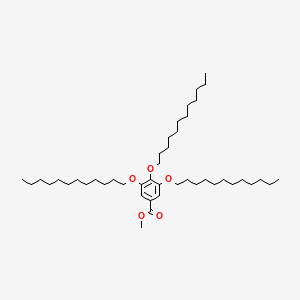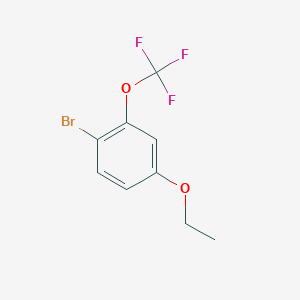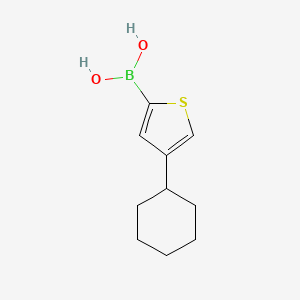![molecular formula C24H17ClN2O3 B14089012 1-(4-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089012.png)
1-(4-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromeno-pyrrole core structure, which is further substituted with chlorophenyl, methyl, and pyridyl groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
The synthesis of 1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including condensation reactions, cyclization, and functional group modifications. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate then undergoes cyclization with a chromone derivative under acidic or basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar pyrrole core structure but differs in the substitution pattern, leading to different chemical and biological properties.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a different heterocyclic core but shares some structural similarities, such as the presence of chlorophenyl and pyridyl groups.
The uniqueness of 1-(4-chlorophenyl)-7-methyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C24H17ClN2O3 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O3/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(25)7-5-15)27(24(29)23(20)30-18)19-12-14(2)9-10-26-19/h3-12,21H,1-2H3 |
InChIキー |
SKVUNLOSHDBFSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![5-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14088938.png)


![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-](/img/structure/B14088959.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088968.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088984.png)
![1-(4-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088994.png)
